

Discovery and origin of 11-Phenylundecanoic acid

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Compound of Interest

Compound Name: 11-Phenylundecanoic acid

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An In-depth Technical Guide to **11-Phenylundecanoic Acid**: Discovery and Origin

This technical guide provides a comprehensive overview of **11-phenylundecanoic acid**, focusing on its discovery, origin, synthesis, and physicochemical properties. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

11-Phenylundecanoic acid is a long-chain fatty acid characterized by a terminal phenyl group. This unique structural feature imparts amphiphilic properties, with a nonpolar hydrocarbon tail and a polar carboxylic acid head, complemented by the aromatic phenyl ring. These characteristics make it a subject of interest in materials science and as a potential building block in the synthesis of more complex molecules. While not a widely occurring natural product, its synthesis and properties are of interest to organic chemists and material scientists.

Discovery and Origin

The specific discovery of **11-phenylundecanoic acid** is not prominently documented in readily available scientific literature, suggesting it did not represent a landmark discovery of a novel natural product. Instead, its existence is more likely the result of systematic organic synthesis of ω -phenyl fatty acids. The pioneering work on the synthesis of long-chain fatty acids with a terminal phenyl group was notably advanced in the 1940s. While a direct citation for the first synthesis of **11-phenylundecanoic acid** is elusive, the methodologies developed during that period for analogous compounds laid the foundation for its preparation.

Origin:

- **Synthetic Origin:** The primary origin of **11-phenylundecanoic acid** is through chemical synthesis. Various synthetic routes can be envisioned, typically involving the coupling of a phenyl-containing fragment with a long-chain aliphatic precursor.
- **Natural Occurrence:** There is no definitive evidence of the natural occurrence of **11-phenylundecanoic acid**. However, other phenyl-substituted fatty acids, such as 3-phenylpropionic acid and phenylacetic acid, have been identified in the rumen of sheep, arising from the microbial metabolism of aromatic amino acids. This suggests a theoretical possibility of longer-chain phenyl fatty acids being formed through microbial processes, though this remains unconfirmed for the C11 chain.

Physicochemical Properties

The physicochemical properties of **11-phenylundecanoic acid** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₆ O ₂	[1]
Molecular Weight	262.39 g/mol	[1]
IUPAC Name	11-phenylundecanoic acid	[1]
SMILES	C1=CC=C(C=C1)CCCCCCCC CCC(=O)O	[1]
InChI Key	AUQIXRHHSITZFM- UHFFFAOYSA-N	[1]
Monoisotopic Mass	262.1933 g/mol	[1]
XlogP (predicted)	5.7	[1]

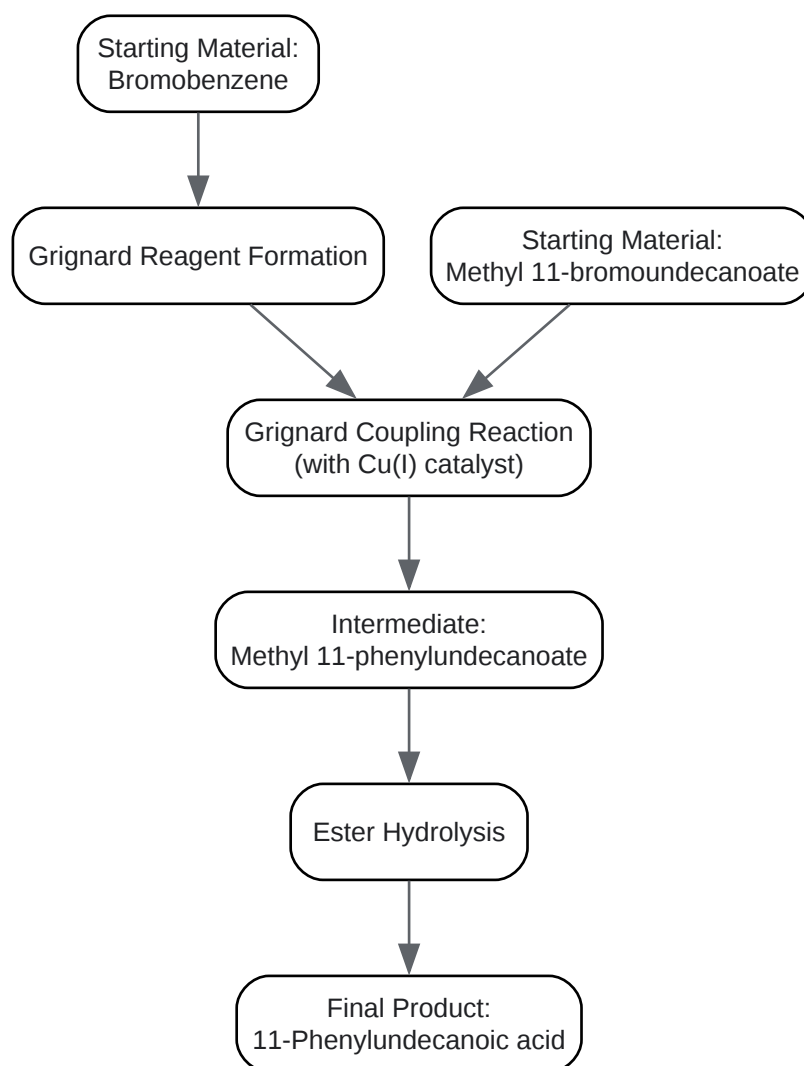
Table 1: Physicochemical Properties of **11-Phenylundecanoic Acid**

Synthesis of 11-Phenylundecanoic Acid

While a specific, detailed experimental protocol for the first synthesis of **11-phenylundecanoic acid** is not readily available, a representative synthetic route can be constructed based on established organic chemistry principles and published syntheses of similar ω -phenyl fatty acids. A plausible and efficient method involves the coupling of a phenyl-containing Grignard reagent with a long-chain halo-ester, followed by hydrolysis.

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **11-phenylundecanoic acid**.



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Caption: Synthetic workflow for **11-Phenylundecanoic acid**.

Detailed Experimental Protocol (Representative)

This protocol is a representative method adapted from the synthesis of similar long-chain fatty acids.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

- To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
- Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.
- Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Coupling to form Methyl 11-phenylundecanoate

- In a separate flame-dried flask, dissolve methyl 11-bromoundecanoate (0.9 eq) in anhydrous THF.
- Cool this solution to -78 °C in a dry ice/acetone bath.
- Add a catalytic amount of a copper(I) salt, such as lithium tetrachlorocuprate(II) (Li_2CuCl_4), to the solution of the bromoester.
- Slowly add the prepared phenylmagnesium bromide solution to the cooled bromoester solution via a cannula.
- Allow the reaction mixture to warm slowly to room temperature and stir overnight.

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure methyl 11-phenylundecanoate.

Step 3: Hydrolysis to **11-Phenylundecanoic Acid**

- Dissolve the purified methyl 11-phenylundecanoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
- Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and remove the methanol under reduced pressure.
- Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
- Acidify the aqueous layer to a pH of approximately 2 with a 6M solution of hydrochloric acid, which will precipitate the carboxylic acid.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield **11-phenylundecanoic acid**.

Spectroscopic Characterization (Expected)

While specific spectra for **11-phenylundecanoic acid** are not provided in the search results, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **11-phenylundecanoic acid** in CDCl_3 is expected to show the following characteristic signals:

- Aromatic Protons: A multiplet in the region of δ 7.1-7.3 ppm, integrating to 5 protons, corresponding to the phenyl group.
- Methylene adjacent to Phenyl Group: A triplet at approximately δ 2.6 ppm, integrating to 2 protons.
- Methylene adjacent to Carboxyl Group: A triplet at approximately δ 2.35 ppm, integrating to 2 protons.
- Aliphatic Chain Protons: A series of multiplets in the region of δ 1.2-1.7 ppm, integrating to 16 protons.
- Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D_2O .

^{13}C NMR Spectroscopy

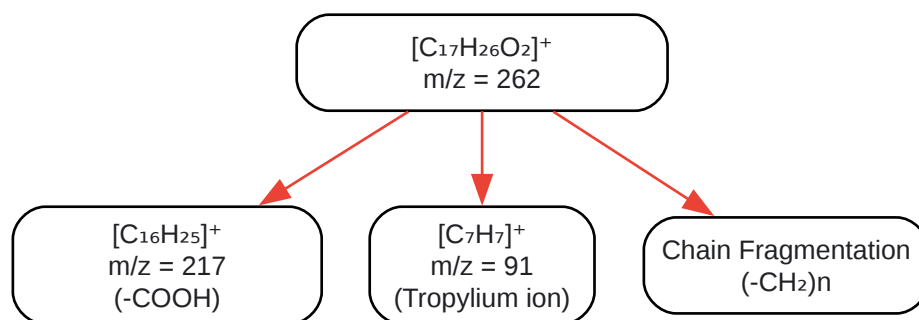
The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (~180 ppm), the aromatic carbons (in the range of 125-143 ppm), and the aliphatic carbons (in the range of 24-36 ppm).

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of **11-phenylundecanoic acid** would be expected to show a molecular ion peak $[\text{M}]^+$ at m/z 262. Key fragmentation patterns would include:

- Loss of the carboxyl group ($-\text{COOH}$), leading to a fragment at m/z 217.
- A prominent peak at m/z 91, corresponding to the tropylium ion ($[\text{C}_7\text{H}_7]^+$), which is characteristic of compounds containing a benzyl moiety.
- A series of fragment ions separated by 14 Da, corresponding to the successive loss of methylene ($-\text{CH}_2-$) units from the aliphatic chain.
- A McLafferty rearrangement could also be possible, leading to a characteristic fragment ion.

The following diagram illustrates the expected mass spectrometry fragmentation.



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Caption: Expected MS fragmentation of **11-Phenylundecanoic acid**.

Conclusion

11-Phenylundecanoic acid is a synthetically accessible long-chain fatty acid with a terminal phenyl group. While its specific "discovery" is not well-documented, its synthesis falls within the broader historical context of the development of synthetic methodologies for ω -phenyl fatty acids. Its primary origin is synthetic, with no confirmed natural sources. The physicochemical properties and representative synthetic protocols provided in this guide offer a valuable resource for researchers and professionals interested in the chemistry and potential applications of this and related compounds. The expected spectroscopic data serves as a reference for the characterization of this molecule.

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References

- 1. PubChemLite - 11-phenylundecanoic acid (C17H26O2) [pubchemlite.lcsb.uni.lu]
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